molecular formula C5H8FNO B12981917 (1S,4S)-7-Fluoro-2-oxa-5-azabicyclo[2.2.1]heptane

(1S,4S)-7-Fluoro-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B12981917
M. Wt: 117.12 g/mol
InChI Key: LRQRLXHZCIJEOH-QRHDOFTISA-N
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Description

(1S,4S)-7-Fluoro-2-oxa-5-azabicyclo[221]heptane is a bicyclic compound that contains a fluorine atom, an oxygen atom, and a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-7-Fluoro-2-oxa-5-azabicyclo[2.2.1]heptane can be achieved through several synthetic routes. One common method involves the use of cyclopentenes as starting materials, which undergo a palladium-catalyzed 1,2-aminoacyloxylation reaction to form the desired bicyclic structure . The reaction conditions typically include the use of palladium catalysts, appropriate ligands, and solvents such as tetrahydrofuran (THF) under controlled temperature and pressure conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the availability of high-purity starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-7-Fluoro-2-oxa-5-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols can replace the fluorine.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures, appropriate solvents, and sometimes catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, reduction may produce alcohols, and substitution reactions may result in the formation of new carbon-nitrogen or carbon-sulfur bonds.

Scientific Research Applications

(1S,4S)-7-Fluoro-2-oxa-5-azabicyclo[2.2.1]heptane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (1S,4S)-7-Fluoro-2-oxa-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The bicyclic structure provides rigidity, which can enhance the compound’s stability and selectivity in binding to its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom in (1S,4S)-7-Fluoro-2-oxa-5-azabicyclo[2.2.1]heptane distinguishes it from other similar compounds. Fluorine can significantly alter the compound’s chemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes this compound a unique and valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C5H8FNO

Molecular Weight

117.12 g/mol

IUPAC Name

(1S,4S)-7-fluoro-2-oxa-5-azabicyclo[2.2.1]heptane

InChI

InChI=1S/C5H8FNO/c6-5-3-2-8-4(5)1-7-3/h3-5,7H,1-2H2/t3-,4-,5?/m0/s1

InChI Key

LRQRLXHZCIJEOH-QRHDOFTISA-N

Isomeric SMILES

C1[C@H]2C([C@@H](N1)CO2)F

Canonical SMILES

C1C2C(C(N1)CO2)F

Origin of Product

United States

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